![molecular formula C10H16N2O2 B2870143 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2168051-14-5](/img/structure/B2870143.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol” is a pyrazole derivative. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Scientific Research Applications
Charge Density and Structural Analysis
A detailed investigation into the charge density of molecules structurally similar to the specified compound has been performed. In one study, the charge density of 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione was examined using X-ray diffraction and computational chemistry methods. This research aimed to understand the properties of the nitrogen-oxygen bond, which is crucial upon photochemical excitation, employing techniques like the multipole model, maximum entropy method, and density functional theory (DFT). The study provides insights into the electronic structure and electron density, offering valuable information on the molecular properties relevant to progenitors of free oxygen radicals (Vénosová et al., 2020).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Pyrazol derivatives have been explored for their effectiveness in mitigating corrosion in steel, demonstrating the potential of these compounds in industrial applications. A study focusing on the green synthesis of certain pyrazol derivatives highlighted their high efficiency in corrosion protection, showcasing the practical applications of these molecules in the petroleum industry (Singh et al., 2020).
Drug Metabolism and Pharmacokinetics
In pharmacokinetics, the metabolism of certain compounds to their metabolites and the estimation of circulating drug metabolite exposure in humans has been studied using in vitro data and physiologically based pharmacokinetic modeling. This research underscores the importance of understanding the metabolic pathways and the exposure levels of drug metabolites for effective drug development (Obach et al., 2018).
Heterocyclic Chemistry
The synthesis and structural analysis of heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones, demonstrate the chemical versatility and potential applications of these compounds in synthesizing novel chemical structures. Such studies contribute to the broader understanding of heterocyclic chemistry and its implications for drug design and material science (Holzer et al., 2003).
Future Directions
The future directions for “4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their broad range of chemical and biological properties make them an important synthon in the development of new drugs .
properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9-6-11-12(7-9)8-10(13)2-4-14-5-3-10/h6-7,13H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKZNMPISWPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.